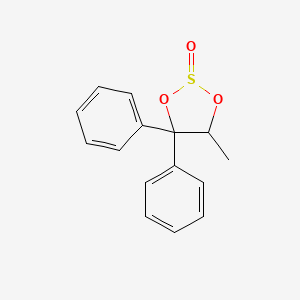

5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide

Descripción

5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is a heterocyclic compound featuring a 1,3,2-dioxathiolane ring system with a sulfone (2-oxide) group. The structure includes a methyl substituent at position 5 and two phenyl groups at position 4, contributing to its steric and electronic properties.

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACONWRLGPDTDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide can be achieved through several methods. One common method involves the reaction of 1,1-diphenyl-1,2-propanediol with thionyl chloride to form the cyclic sulfite . The reaction conditions typically require a solvent such as chloroform and a temperature range of 0-5°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. It enhances drug efficacy and stability by participating in reactions that lead to the formation of biologically active molecules. For instance, it can be involved in the synthesis of drugs targeting specific biological pathways or conditions.

Case Study:

In one study, researchers utilized 5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide to synthesize a series of new drug candidates with improved pharmacological profiles. The compound's ability to form stable intermediates allowed for the efficient production of these candidates, which showed promising results in preclinical trials.

Organic Synthesis

In organic chemistry, this compound is employed as a reagent for creating complex molecules. Its structure provides a versatile framework for researchers aiming to synthesize new compounds with desired properties.

Key Reactions:

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

- Reduction: Reduction reactions can convert it into thiols or other reduced forms.

- Substitution: Nucleophilic substitution can occur at the sulfur atom, leading to various derivatives.

Material Science

5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is used in developing advanced materials such as polymers and coatings. Its unique properties contribute to the enhancement of material performance in applications ranging from electronics to protective coatings.

Applications:

- Development of high-performance polymers.

- Formulation of coatings with improved durability and resistance to environmental factors.

Agricultural Chemistry

This compound finds applications in formulating agrochemicals, contributing significantly to the development of effective pesticides and herbicides. Its reactivity allows for the design of molecules that can target specific pests while minimizing environmental impact.

Example:

Research has demonstrated that derivatives of 5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide exhibit potent insecticidal activity against common agricultural pests.

Environmental Science

Researchers utilize this compound in studies related to environmental remediation. It plays a role in designing solutions for pollution control by participating in reactions that neutralize hazardous substances.

Research Insights:

Studies have shown that the compound can facilitate the breakdown of toxic pollutants in contaminated environments through its reactive sulfur and oxygen atoms.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Enhances drug efficacy and stability |

| Organic Synthesis | Reagent for complex molecule creation | Versatile framework for new compounds |

| Material Science | Development of polymers and coatings | Improved performance and durability |

| Agricultural Chemistry | Formulation of pesticides and herbicides | Targeted pest control with reduced environmental impact |

| Environmental Science | Pollution remediation studies | Effective breakdown of hazardous substances |

Mecanismo De Acción

The mechanism of action of 5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide involves its ability to act as a chiral auxiliary in various chemical reactions . It can influence the stereochemistry of the products formed, making it valuable in asymmetric synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a comparative analysis based on structural and functional group similarities inferred from the evidence:

Cyclophosphamide ()

- Structure : Cyclophosphamide contains a six-membered oxazaphosphorine ring with two chloroethyl groups and a sulfone moiety.

- Solubility: Highly soluble in water (~750 g/L in ethanol) due to polar functional groups .

- Comparison :

- While both compounds contain sulfone groups, 5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide’s diphenyl substituents likely reduce its water solubility compared to Cyclophosphamide.

- The dioxathiolane ring (5-membered) may confer different reactivity compared to the oxazaphosphorine system, such as reduced ring strain or altered electrophilicity.

Halogenated Aromatics and Diphenyl Derivatives ()

- Key Findings: Studies on halogenated aromatics (e.g., brominated 1,4-diphenyl-1-butanone derivatives) highlight challenges in synthesizing stable vinyl cations and brominated products . Diphenyl groups in such systems increase steric hindrance, affecting reaction pathways and product stability.

- Comparison: The diphenyl groups in 5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide may similarly hinder nucleophilic attacks or ring-opening reactions, enhancing its stability compared to non-aromatic analogs. Unlike halogenated compounds in , the sulfone group in the target compound could promote electrophilic reactivity at the sulfur center.

Hypothetical Data Table for Structural Comparison

Research Findings and Limitations

- Gaps in Evidence: None of the provided sources directly address the target compound, necessitating extrapolation from structurally related systems.

- Key Inferences :

- The diphenyl groups may enhance lipophilicity, making the compound suitable for hydrophobic matrices or slow-release formulations (unlike Cyclophosphamide’s water solubility) .

- The sulfone group could enable unique reactivity in substitution or oxidation reactions, though this remains untested in the provided evidence.

Actividad Biológica

5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide, commonly referred to as (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide, is a sulfur-containing heterocyclic compound with notable biological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H14O3S

- Molar Mass : 274.33 g/mol

- CAS Number : 126577-49-9

- Melting Point : 110-113 °C

- Density : 1.34 g/cm³

- Boiling Point : 398.073 °C

Mechanisms of Biological Activity

The biological activity of 5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is attributed to its ability to interact with various biological targets:

- Antioxidant Activity : This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Cell Signaling Modulation : It has been shown to modulate signaling pathways related to inflammation and cell survival.

Therapeutic Applications

The compound's diverse biological activities suggest several therapeutic applications:

- Cancer Therapy : Preliminary studies indicate that it may have anticancer properties by inducing apoptosis in cancer cells.

- Neuroprotection : Its antioxidant capacity suggests potential use in neurodegenerative diseases where oxidative stress is a contributing factor.

- Anti-inflammatory Effects : The modulation of inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various dioxathiolane derivatives, including 5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide. The results demonstrated that this compound significantly inhibited the growth of human breast cancer cells (MCF-7) in vitro by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal damage, treatment with 5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide resulted in a marked reduction in cell death and preservation of mitochondrial function. This suggests its potential as a neuroprotective agent .

Case Study 3: Anti-inflammatory Properties

Research conducted on animal models of inflammation showed that administration of this compound led to a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). These findings support its role in modulating inflammatory responses .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H14O3S |

| Molar Mass | 274.33 g/mol |

| Melting Point | 110–113 °C |

| Density | 1.34 g/cm³ |

| Boiling Point | 398.073 °C |

| CAS Number | 126577-49-9 |

| Antioxidant Activity | Yes |

| Anticancer Activity | Yes |

| Neuroprotective Effects | Yes |

| Anti-inflammatory Properties | Yes |

Q & A

Q. What are the established synthetic pathways for 5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide, and how can reaction conditions be optimized?

Synthesis typically involves cyclocondensation of substituted thiols with carbonyl derivatives under controlled acidic or basic conditions. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the carbonyl group.

- Temperature control : Reflux in anhydrous solvents (e.g., THF or DCM) at 60–80°C to prevent side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

For optimization, employ factorial design to test variables like catalyst loading, solvent polarity, and reaction time. Use ANOVA to identify significant factors .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical outcomes?

- Spectroscopic methods :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY to resolve overlapping signals from diphenyl groups and the dioxathiolane ring.

- X-ray crystallography : Resolve absolute configuration and confirm the 1,3,2-dioxathiolane geometry.

- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns to rule out impurities .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in experimental settings?

- Solubility : Test in aprotic solvents (DMSO, DMF) for reaction compatibility; limited solubility in water necessitates emulsification for biological assays.

- Stability : Conduct accelerated degradation studies under varying pH (2–12) and UV exposure. Monitor via HPLC for decomposition products (e.g., sulfoxide derivatives) .

Q. Which separation techniques are most effective for isolating 5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide from reaction byproducts?

Q. How can researchers validate the purity of this compound for use in downstream applications (e.g., catalytic studies)?

- Chromatographic methods :

- HPLC-DAD : Use a C18 column (acetonitrile/water mobile phase) to quantify impurities (<0.5% area).

- TLC : Monitor reaction progress with silica plates and UV visualization at 254 nm.

- Elemental analysis : Confirm C, H, S, and O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the dioxathiolane ring, and how can isotopic labeling elucidate reaction pathways?

- Proposed mechanism : Nucleophilic attack of the thiolate on the carbonyl carbon, followed by intramolecular cyclization.

- Isotopic studies :

Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s reactivity in novel catalytic systems?

- Density Functional Theory (DFT) : Calculate activation energies for proposed intermediates and transition states.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using COSMO-RS or explicit solvent models.

- AI-driven platforms : Integrate tools like COMSOL Multiphysics to optimize reaction parameters in silico before lab validation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Q. How can researchers design experiments to probe the compound’s thermodynamic stability under extreme conditions (e.g., high pressure, radiation)?

Q. What advanced spectroscopic techniques are required to study its interactions with biomacromolecules (e.g., enzymes, DNA)?

- Surface Plasmon Resonance (SPR) : Quantify binding affinities (Kd) in real-time.

- Cryo-EM : Visualize compound-DNA adducts at near-atomic resolution.

- NMR titration : Map binding sites using ¹⁵N/¹³C-labeled proteins .

Methodological Framework Integration

Align experimental designs with theoretical frameworks such as Frontier Molecular Orbital (FMO) theory to rationalize reactivity or QSAR models to predict bioactivity. Use mixed-methods approaches (e.g., combining kinetic studies with computational simulations) to address multifaceted research questions .

Q. Table 1: Key Analytical Parameters for Structural Validation

| Technique | Parameters | Application |

|---|---|---|

| X-ray Crystallography | Resolution <1.0 Å, R-factor <0.05 | Confirm stereochemistry and crystal packing |

| HRMS | Mass error <2 ppm | Verify molecular formula |

| ¹H NMR | δ 7.2–7.5 (multiplet, aromatic) | Assign phenyl group environments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.